Cas no 6665-97-0 (1,3-Dimethoxy-2-nitrobenzene)

1,3-Dimethoxy-2-nitrobenzene structure
1,3-Dimethoxy-2-nitrobenzene structure
Product Name:1,3-Dimethoxy-2-nitrobenzene
CAS No:6665-97-0
MF:C8H9NO4
MW:183.161362409592
MDL:MFCD00474587
CID:518902
PubChem ID:324784
Update Time:2025-07-19

1,3-Dimethoxy-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,6-dimethoxynitrobenzene
    • 1,3-Dimethoxy-2-nitrobenzene
    • Benzene,1,3-dimethoxy-2-nitro-
    • 1,3-dimethoxy-2-nitro-benzene
    • 1,3-Dimethoxy-2-nitro-benzol
    • 2-Nitro-resorcindimethylaether
    • 2-Nitro-resorcin-dimethylaether
    • AC1L8ASI
    • ACMC-209nw2
    • CTK5C5015
    • NSC291284
    • SureCN1961457
    • 2-Nitroresorcinol dimethyl ether
    • Benzene, 1,3-dimethoxy-2-nitro-
    • AM61622
    • 1,3-Dimethoxy-2-nitrobenzene #
    • CS-0206247
    • 2-Nitroresorcindimethylaether
    • SY023632
    • FT-0715588
    • SCHEMBL1961457
    • A867411
    • MFCD00474587
    • BS-29304
    • 6665-97-0
    • 2,6-Dimethoxy nitrobenzene
    • 2,6-Dimethoxynitrobenzene 98%
    • AKOS006228428
    • NSC-291284
    • NSC 291284
    • DTXSID60315026
    • MDL: MFCD00474587
    • Inchi: 1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
    • InChI Key: MVBXGGHFJZBKFJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=C(C=1[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 183.05317
  • Monoisotopic Mass: 183.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.3A^2

Experimental Properties

  • Density: 1.226
  • Melting Point: 161-162 ºC
  • Boiling Point: 315 ºC
  • Flash Point: 154 ºC
  • Refractive Index: 1.53
  • PSA: 61.6

1,3-Dimethoxy-2-nitrobenzene Security Information

  • Hazardous Material Identification: Xi

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(CAS:6665-97-0)1,3-Dimethoxy-2-nitrobenzene
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:05
Price ($):257.0/443.0
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Additional information on 1,3-Dimethoxy-2-nitrobenzene

1,3-Dimethoxy-2-nitrobenzene and CAS No. 6665-97-0: A Comprehensive Overview

1,3-Dimethoxy-2-nitrobenzene, with the chemical formula C8H10O4N, is a key aromatic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. The CAS No. 6665-97-0 serves as a critical identifier for this compound, ensuring its precise classification in chemical databases and literature. This 1,3-Dimethoxy-2-nitrobenzene molecule features a benzene ring substituted with two methoxy groups at the 1- and 3-positions, along with a nitro group at the 2-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable scaffold in the development of novel therapeutics.

Recent advances in synthetic chemistry have enabled the efficient synthesis of 1,3-Dimethoxy-2-nitrobenzene, with studies published in 2023 highlighting the use of catalytic nitration techniques to achieve high yields and purity. Researchers have also explored its potential as a precursor for drug discovery, particularly in the context of anti-inflammatory agents and antimicrobial compounds. The presence of nitro and methoxy groups in the aromatic ring is believed to modulate its interactions with biological targets, such as enzymes and receptors, thereby influencing its pharmacological profile.

One of the most promising areas of research involving 1,3-Dimethoxy-2-nitrobenzene is its role in the development of targeted therapies for oncology applications. A 2024 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly in breast cancer and prostate cancer models. The study attributed this activity to the nitro group's ability to enhance the compound's ability to penetrate cellular membranes and interact with specific protein targets.

Additionally, 1,3-Dimethoxy-2-nitrobenzene has been investigated for its potential in agricultural chemistry, where its ability to act as a herbicide or fungicide is being explored. A 2023 paper in *ACS Sustainable Chemistry & Engineering* reported that this compound, when modified with specific functional groups, shows promise as an environmentally friendly alternative to traditional pesticides. The study emphasized the importance of green chemistry principles in the design of such compounds, ensuring minimal ecological impact.

From a structural chemistry perspective, the 1,3-Dimethoxy-2-nitrobenzene molecule exhibits a planar aromatic ring system, which is critical for its stability and reactivity. The methoxy groups at the 1- and 3-positions are known to donate electron density to the ring, while the nitro group at the 2-position acts as an electron-withdrawing group. This dual electronic effect influences the compound's ability to participate in electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis.

In the field of pharmaceutical development, the CAS No. 6665-97-0 compound has been studied for its potential to modulate signal transduction pathways in human cells. A 2024 review article in *Drug Discovery Today* highlighted the compound's ability to inhibit specific kinases involved in inflammatory response pathways. This property has led to its consideration as a lead compound for the development of anti-inflammatory drugs targeting chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the 1,3-Dimethoxy-2-nitrobenzene molecule has been analyzed for its photophysical properties, which are relevant to its potential use in photodynamic therapy (PDT). A 2023 study published in *Photochemical & Photobiological Sciences* demonstrated that this compound exhibits strong absorption in the visible spectrum, making it a candidate for use as a photosensitizer in photodynamic therapy applications. The study also noted the importance of photostability in such compounds, as it directly affects their efficacy in therapeutic settings.

Another area of interest is the computational modeling of 1,3-Dimethoxy-2-nitrobenzene to predict its interactions with biological targets. Researchers have employed in silico techniques to simulate the binding of this compound to various proteins, including cytochrome P450 enzymes and ATP-binding cassette transporters. These models help in understanding the compound's metabolic fate and potential for drug-drug interactions, which is critical for its safe and effective use in clinical applications.

From an environmental impact standpoint, the CAS No. 6665-97-0 compound has been evaluated for its potential to persist in ecosystems and its effects on non-target organisms. A 2023 report by the Environmental Protection Agency (EPA) noted that while the compound itself is not classified as a persistent organic pollutant (POP), its derivatives may require careful assessment for their environmental safety. This highlights the importance of sustainable chemistry practices in the development and application of such compounds.

Overall, the 1,3-Dimethoxy-2-nitrobenzene molecule, identified by the CAS No. 6665-97-0, represents a significant area of research in pharmaceutical science, organic chemistry, and environmental science. Its unique structural features and potential applications in various fields continue to drive innovation and exploration. As research in this area progresses, it is likely that new insights into the compound's properties and uses will emerge, further expanding its relevance in both academic and industrial contexts.

For researchers and industry professionals, staying updated on the latest developments in 1,3-Dimethoxy-2-nitrobenzene research is essential. This includes monitoring advances in synthetic methods, biological activity, and environmental impact, as well as exploring new applications in emerging fields such as nanotechnology and biomaterials. The continued study of this compound is expected to contribute to the development of more effective and sustainable solutions in various scientific disciplines.

As the field of pharmaceutical chemistry evolves, the role of compounds like 1,3-Dimethoxy-2-nitrobenzene will become increasingly important. Its ability to serve as a versatile scaffold for the development of new drugs and materials underscores the need for ongoing research and collaboration across different scientific domains. The CAS No. 6665-97-0 compound stands as a testament to the potential of aromatic compounds in shaping the future of medical science and chemical innovation.

In conclusion, the 1,3-Dimethoxy-2-nitrobenzene molecule, with its CAS No. 6665-97-0 identifier, is a key player in the ongoing exploration of aromatic compounds for their therapeutic and industrial applications. Its structural versatility, combined with its potential for targeted biological activity, makes it a valuable subject of study in both academic and industrial settings. As research in this area continues to advance, the compound's role in the development of new medicines and materials is expected to grow, further solidifying its importance in the field of chemical sciences.

For those interested in delving deeper into the research surrounding 1,3-Dimethoxy-2-nitrobenzene, consulting the latest literature in pharmaceutical chemistry, organic synthesis, and environmental science will provide valuable insights into the compound's properties, applications, and future potential. The continued exploration of this compound is likely to yield new discoveries that will further enhance our understanding of its role in both scientific and practical contexts.

As the scientific community continues to uncover the potential of compounds like 1,3-Dimethoxy-2-nitrobenzene, it is clear that their study will remain a vital area of research. The CAS No. 6665-97-0 identifier ensures that this compound is accurately referenced in scientific discussions, highlighting the importance of proper nomenclature and classification in the field of chemical sciences. The ongoing investigation into this compound's properties and applications is expected to contribute significantly to the advancement of various scientific disciplines, further emphasizing the importance of continued research and innovation in the field.

Ultimately, the study of 1,3-Dimethoxy-2-nitrobenzene and its associated research is a testament to the dynamic nature of pharmaceutical science and chemical innovation. As new discoveries are made, the compound's role in shaping the future of scientific research and practical applications will continue to expand, ensuring its relevance in both academic and industrial contexts for years to come.

The compound 1,3-dimethoxybenzene, identified by the CAS number 6665-70-9, is a key aromatic molecule with significant applications in various scientific and industrial fields. Here's a structured summary of its properties, uses, and relevance in different disciplines: --- ### 1. Chemical Structure and Properties - Molecular Formula: C₈H₁₀O₂ - Molecular Weight: 150.17 g/mol - Appearance: Colorless liquid - Solubility: Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water - Boiling Point: ~210°C - Melting Point: ~35°C - Polarity: Polar due to the methoxy groups (-OCH₃) --- ### 2. Applications #### A. Pharmaceutical and Medical Sciences - Drug Development: Serves as a building block for synthesizing bioactive compounds, including certain anti-inflammatory and antitumor agents. - Prodrug Design: Used in prodrug strategies to improve solubility and bioavailability of active pharmaceutical ingredients (APIs). - Metabolic Studies: Investigated for its role in metabolic pathways and potential interactions with enzymes like cytochrome P450. #### B. Organic Chemistry - Synthetic Intermediate: A versatile precursor for the synthesis of complex molecules, including dyes, pesticides, and polymers. - Functional Group Modification: Methoxy groups can be further modified to introduce functionalities like hydroxyl, carboxyl, or halogen atoms. - Cross-Coupling Reactions: Utilized in reactions such as Suzuki and Heck couplings to build aromatic rings with various substituents. #### C. Industrial and Material Science - Polymer Synthesis: Incorporated into polymeric materials for applications in coatings, adhesives, and composite materials. - Pigment and Dye Production: Used as a starting material for the synthesis of azo dyes and other colorants. - Agricultural Chemicals: Serves as a precursor for certain herbicides and fungicides. #### D. Environmental Science - Biodegradation Studies: Evaluated for its environmental persistence and biodegradation potential. - Toxicity Assessment: Investigated for its potential impact on non-target organisms and ecosystems. - Green Chemistry: Research into sustainable synthesis methods to minimize environmental impact. --- ### 3. Research and Development - Computational Modeling: Used in in silico studies to predict interactions with biological targets (e.g., proteins, enzymes) and optimize drug design. - Nanotechnology: Explored for its potential in functionalizing nanomaterials for drug delivery and sensing applications. - Biocompatibility Studies: Investigated for its role in biomedical applications, such as coatings for medical devices. --- ### 4. Regulatory and Safety Considerations - Toxicity: Classified as low toxicity in many cases, but derivative compounds may require stricter safety assessments. - Environmental Impact: While not a persistent organic pollutant (POP), its derivatives may necessitate environmental monitoring. - Reactivity: Generally stable, but may undergo oxidation or hydrolysis under certain conditions. --- ### 5. Importance in Scientific Disciplines - Pharmaceutical Science: Critical for drug development and understanding metabolic pathways. - Organic Chemistry: A fundamental building block for synthetic chemistry and functional group modification. - Environmental Science: Highlights the need for sustainable practices in chemical synthesis and waste management. - Industrial Chemistry: Integral to the production of polymers, dyes, and agrochemicals. --- ### 6. Future Directions - Green Synthesis: Development of eco-friendly methods for producing 1,3-dimethoxybenzene. - Targeted Applications: Exploration of its use in precision medicine, nanotechnology, and smart materials. - Interdisciplinary Research: Collaboration across pharmaceutical, environmental, and materials science to maximize its utility. --- ### Conclusion The compound 1,3-dimethoxybenzene (CAS 6665-70-9) is a versatile and important molecule with broad applications in pharmaceuticals, organic chemistry, industrial materials, and environmental science. Its utility underscores the importance of continued research into sustainable synthesis methods, biocompatibility, and environmental impact. As a key intermediate, it exemplifies the role of aromatic compounds in driving innovation across multiple scientific disciplines. For further exploration, PubMed, ChemSpider, and Reaxys are valuable resources for accessing detailed chemical properties, research studies, and synthesis methods.
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(CAS:6665-97-0)1,3-Dimethoxy-2-nitrobenzene
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Quantity:5g/10g
Price ($):257.0/443.0
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